molecular formula C17H17N3O3S B5233894 5-Methyl-4-oxo-3-(3-phenoxypropyl)thieno[2,3-d]pyrimidine-6-carboxamide

5-Methyl-4-oxo-3-(3-phenoxypropyl)thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B5233894
M. Wt: 343.4 g/mol
InChI Key: PKLUJKPFLGOGTJ-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-3-(3-phenoxypropyl)thieno[2,3-d]pyrimidine-6-carboxamide is a compound belonging to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxo-3-(3-phenoxypropyl)thieno[2,3-d]pyrimidine-6-carboxamide typically involves the condensation of thieno[2,3-d]pyrimidine derivatives with appropriate reagents. One common method includes the reaction of 5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid with phenoxypropylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, like dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxo-3-(3-phenoxypropyl)thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxypropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new thienopyrimidine derivatives with different substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-3-(3-phenoxypropyl)thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit phosphodiesterase or dihydrofolate reductase, leading to the disruption of cellular processes and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-oxo-3-(3-phenoxypropyl)thieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenoxypropyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

5-methyl-4-oxo-3-(3-phenoxypropyl)thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-13-16(24-14(11)15(18)21)19-10-20(17(13)22)8-5-9-23-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLUJKPFLGOGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCCOC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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